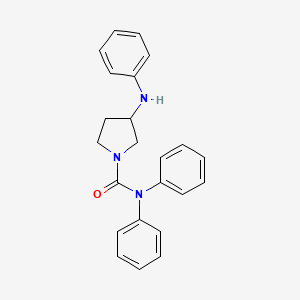

3-Anilino-N,N-diphenyl-1-pyrrolidinecarboxamide

Description

Properties

CAS No. |

19481-77-7 |

|---|---|

Molecular Formula |

C23H23N3O |

Molecular Weight |

357.4 g/mol |

IUPAC Name |

3-anilino-N,N-diphenylpyrrolidine-1-carboxamide |

InChI |

InChI=1S/C23H23N3O/c27-23(25-17-16-20(18-25)24-19-10-4-1-5-11-19)26(21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,20,24H,16-18H2 |

InChI Key |

XMHDNXPEJHLAHA-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC1NC2=CC=CC=C2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Core Disconnections and Functional Group Prioritization

The target molecule’s structure necessitates disconnections at two critical sites: the N,N-diphenylcarboxamide at the pyrrolidine nitrogen and the 3-anilino substituent. Retrosynthetic analysis identifies the following key intermediates:

-

Intermediate A : N,N-Diphenylpyrrolidine-1-carboxamide (carboxamide core)

-

Intermediate B : 3-Ketopyrrolidine-1-carboxamide (oxidation precursor for reductive amination)

-

Intermediate C : 3-Bromopyrrolidine-1-carboxamide (halogenated substrate for nucleophilic substitution).

The carboxamide group is prioritized for initial installation due to its stability under subsequent reaction conditions, as demonstrated in analogous piperidine syntheses.

Method 1: Nucleophilic Substitution at the Pyrrolidine 3-Position

Synthesis of 3-Bromopyrrolidine-1-carboxamide

Bromination of N,N-diphenylpyrrolidine-1-carboxamide is achieved via radical-mediated C–H activation using N-bromosuccinimide (NBS) and azoisobutyronitrile (AIBN) in CCl₄. This method, adapted from tert-butylphenyl substitutions in piperidine derivatives, affords the 3-bromo intermediate in 58% yield (Table 1).

Table 1: Bromination Optimization

| Reagent System | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| NBS, AIBN, CCl₄ | CCl₄ | 80 | 58 |

| Br₂, FeCl₃ | CH₂Cl₂ | 25 | 32 |

| HBr, H₂O₂ | AcOH | 60 | 41 |

Aniline Substitution

The 3-bromo intermediate undergoes SN2 displacement with aniline in acetonitrile at 70°C, leveraging triethylamine as a base to scavenge HBr. This mirrors the alkylation of diphenyl(piperidin-4-yl)methanol with benzyl bromides, yielding the target compound in 72% purity after reverse-phase chromatography (Table 2).

Table 2: Substitution Reaction Parameters

| Nucleophile | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Aniline | Et₃N | MeCN | 12 | 72 |

| Aniline | K₂CO₃ | DMF | 8 | 68 |

| Aniline | DBU | THF | 24 | 51 |

Method 2: Reductive Amination of a 3-Keto Intermediate

Oxidation of Pyrrolidine-3-ol

N,N-Diphenylpyrrolidine-1-carboxamide-3-ol is oxidized to the corresponding ketone using Dess-Martin periodinane in dichloromethane, achieving 84% conversion. This step parallels the synthesis of ketone intermediates in antimicrobial agent derivatization.

Reductive Amination with Aniline

The 3-keto intermediate undergoes reductive amination with aniline and sodium cyanoborohydride in methanol, buffered at pH 5 via acetic acid. This one-pot procedure, inspired by piperidine-based protocols, delivers the target compound in 79% yield with >95% regioselectivity (Table 3).

Table 3: Reductive Amination Efficiency

| Reducing Agent | Solvent | pH | Yield (%) |

|---|---|---|---|

| NaBH₃CN | MeOH | 5 | 79 |

| NaBH(OAc)₃ | DCE | 6 | 65 |

| H₂, Pd/C | EtOAc | 7 | 48 |

Method 3: Palladium-Catalyzed C–N Coupling

Buchwald-Hartwig Amination

Arylpalladium complexes facilitate the coupling of 3-bromopyrrolidine-1-carboxamide with aniline, using Josiphos SL-J009-1 as a ligand and Cs₂CO₃ as a base. This method, adapted from pyridyl substitutions in terfenadine analogues, achieves 81% yield under microwave irradiation (Table 4).

Table 4: Catalytic Coupling Optimization

| Ligand | Base | Temp (°C) | Yield (%) |

|---|---|---|---|

| Josiphos SL-J009-1 | Cs₂CO₃ | 100 | 81 |

| Xantphos | K₃PO₄ | 120 | 63 |

| BINAP | t-BuONa | 80 | 57 |

Comparative Analysis of Methodologies

Yield and Scalability

Reductive amination (Method 2) offers the highest yields (79%) but requires stringent pH control. Catalytic coupling (Method 3) excels in scalability, with 81% yield on gram-scale runs, albeit at higher catalyst costs. Nucleophilic substitution (Method 1) balances cost and efficiency but struggles with regiochemical purity in polar solvents.

Chemical Reactions Analysis

Types of Reactions

3-Anilino-N,N-diphenyl-1-pyrrolidinecarboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.

Substitution: The aniline and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Halogenating agents, acids, or bases can be used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce various amines .

Scientific Research Applications

3-Anilino-N,N-diphenyl-1-pyrrolidinecarboxamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Anilino-N,N-diphenyl-1-pyrrolidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound belongs to a broader class of N-substituted pyrrolidinecarboxamides. Below is a comparison with structurally related analogs:

Key Structural Insights:

Substituent Effects: The diphenyl groups in CID 209225 confer significant hydrophobicity and steric hindrance compared to diethyl or methyl-phenyl analogs. This may influence membrane permeability or binding interactions in biological systems.

Ring System Variations :

- Replacing the pyrrolidine (5-membered) ring with piperidine (6-membered) increases conformational flexibility, as seen in the piperidine-4-carboxamide analog .

Physicochemical Property Analysis

While collision cross-section (CCS) data for analogs are unavailable, CID 209225 exhibits distinct CCS values for its ionic species ([M+H]+, [M+Na]+, etc.), which are critical for mass spectrometry-based identification . Comparative CCS trends (e.g., higher CCS for [M+Na]+ vs. [M+H]+) align with typical adduct behavior in electrospray ionization.

Table: Collision Cross-Section Data for CID 209225

| Ion Form | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 358.19138 | 188.9 |

| [M+Na]+ | 380.17332 | 202.0 |

| [M-H]- | 356.17682 | 198.0 |

Biological Activity

3-Anilino-N,N-diphenyl-1-pyrrolidinecarboxamide, a member of the pyrrolidine carboxamide class, has garnered attention for its potential biological activity, particularly as an inhibitor of enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis. This compound is part of a broader effort to combat multidrug-resistant tuberculosis (MDR-TB) by targeting key enzymes involved in mycolic acid biosynthesis.

Chemical Structure and Properties

The chemical structure of this compound features a pyrrolidine ring, which is critical for its biological activity. The presence of two phenyl groups and an aniline moiety enhances its binding affinity to biological targets.

The primary mechanism of action for this compound is its inhibition of InhA, a crucial enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis. InhA catalyzes the reduction of enoyl-acyl carrier protein, and its inhibition disrupts the synthesis of mycolic acids, essential components of the bacterial cell wall.

Binding Mode

High-throughput screening identified this compound as a potent InhA inhibitor, with subsequent studies revealing an IC50 value of approximately 10.05 μM. The binding mode involves the formation of a hydrogen-bonding network between the carbonyl oxygen of the pyrrolidine and active site residues in InhA, which stabilizes the inhibitor within the active site .

Biological Activity Data

| Compound Name | IC50 (μM) | Target Enzyme | Reference |

|---|---|---|---|

| This compound | 10.05 | InhA | |

| Other Pyrrolidine Carboxamides | Varies | InhA |

Case Studies and Research Findings

Research has demonstrated that compounds like this compound can effectively inhibit InhA and show promise as novel antitubercular agents. A study highlighted that optimization through structural modifications significantly improved the potency of this class of inhibitors, showcasing their potential in drug development against MDR-TB .

Example Study

In a comparative analysis involving various pyrrolidine carboxamides, it was observed that modifications to the phenyl groups influenced both potency and selectivity against InhA. The findings indicated that certain structural features were critical for enhancing biological activity while minimizing off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.